{[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}(4-methyl(2-pyridyl))amine
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Overview
Description
{[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}(4-methyl(2-pyridyl))amine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include a tert-butyl group, a butoxyphenyl group, and a sulfonyl group attached to a pyridylamine moiety. These structural elements contribute to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of {[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}(4-methyl(2-pyridyl))amine typically involves multiple steps, starting with the preparation of the individual components. The synthetic route may include:
Formation of the Butoxyphenyl Group: This can be achieved through the alkylation of phenol with butyl bromide under basic conditions.
Introduction of the Tert-butyl Group: This step involves the Friedel-Crafts alkylation of the butoxyphenyl compound with tert-butyl chloride in the presence of a Lewis acid catalyst.
Sulfonylation: The sulfonyl group is introduced via sulfonyl chloride in the presence of a base.
Coupling with Pyridylamine: The final step involves coupling the sulfonylated butoxyphenyl compound with 4-methyl(2-pyridyl)amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Chemical Reactions Analysis
{[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}(4-methyl(2-pyridyl))amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group, forming new derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl group and formation of corresponding phenols and amines.
Scientific Research Applications
{[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}(4-methyl(2-pyridyl))amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of {[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}(4-methyl(2-pyridyl))amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular receptors, affecting signal transduction pathways and cellular responses.
Comparison with Similar Compounds
{[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}(4-methyl(2-pyridyl))amine can be compared with similar compounds such as:
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide : This compound shares the tert-butyl and sulfonyl groups but differs in the quinazolinyl and biphenyl moieties.
- γ-Secretase Inhibitor XXI, Compound E : This compound also contains a sulfonyl group and is used in biological studies, particularly in the inhibition of γ-secretase.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H28N2O3S |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-butoxy-5-tert-butyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H28N2O3S/c1-6-7-12-25-17-9-8-16(20(3,4)5)14-18(17)26(23,24)22-19-13-15(2)10-11-21-19/h8-11,13-14H,6-7,12H2,1-5H3,(H,21,22) |
InChI Key |
UOXQPZHVTHONDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=NC=CC(=C2)C |
Origin of Product |
United States |
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